molecular formula C12H14BrNO2 B7538579 N-(2-bromophenyl)oxane-4-carboxamide

N-(2-bromophenyl)oxane-4-carboxamide

Cat. No.: B7538579
M. Wt: 284.15 g/mol
InChI Key: BVUCTGKUGUWQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)oxane-4-carboxamide is a small organic molecule comprising a tetrahydropyran (oxane) ring linked via a carboxamide group to a 2-bromophenyl substituent. The oxane ring provides conformational rigidity and moderate polarity, while the bromine atom at the ortho position of the phenyl group introduces steric and electronic effects.

Properties

IUPAC Name

N-(2-bromophenyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-10-3-1-2-4-11(10)14-12(15)9-5-7-16-8-6-9/h1-4,9H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUCTGKUGUWQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural features and reported activities of compounds related to N-(2-bromophenyl)oxane-4-carboxamide:

Compound Name Structural Features Biological Activity/Application References
This compound Oxane ring, carboxamide-linked 2-bromophenyl Not directly reported; inferred intermediate role -
N-(4-bromophenyl)furan-2-carboxamide Furan ring, carboxamide-linked 4-bromophenyl Pharmaceutical intermediate (synthesis focus)
Dencatistat Oxane-4-carboxamide with pyrimidine and pyridine groups CTP synthase 1 inhibitor, antineoplastic agent
N-(Piperidin-4-yl)oxane-4-carboxamide Oxane ring, carboxamide-linked piperidine Versatile scaffold for drug discovery
(E)-3-(2-bromophenyl)-N-[...]acrylamide 2-bromophenyl acrylamide, pyrimidine/pyridine groups Antiproliferative (3× potency of STI-571 in K562 cells)
N-(2-Bromophenyl)-4-methylbenzenesulfonamide Sulfonamide with 2-bromophenyl and tosyl group Structural characterization (crystallography)

Key Comparisons

Aryl Substituent Position (Ortho vs. Para)
  • This compound vs. In contrast, the para-bromine in the latter may enhance electronic effects (e.g., resonance) without significant steric interference . Ortho-substituted bromophenyl groups, as seen in (E)-3-(2-bromophenyl)acrylamide , correlate with enhanced antiproliferative activity, suggesting positional sensitivity in target engagement.
Heterocyclic Core (Oxane vs. Furan)
  • Oxane (tetrahydropyran) is a saturated six-membered ring with chair conformation, improving metabolic stability and solubility compared to the planar, aromatic furan ring. This difference may influence pharmacokinetic properties in drug design .
Functional Group Variations (Carboxamide vs. Sulfonamide)
  • This compound vs.
Complexity and Target Specificity
  • Dencatistat incorporates oxane-4-carboxamide with pyrimidine and pyridine moieties, enabling multi-target interactions (e.g., CTP synthase inhibition). This highlights the scaffold’s adaptability for designing high-specificity inhibitors when combined with complementary functional groups .

Limitations and Considerations

  • Direct biological data for this compound are absent in the provided evidence; comparisons rely on structural analogs.
  • Ortho-substituent effects require empirical validation to confirm steric/electronic contributions to activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.